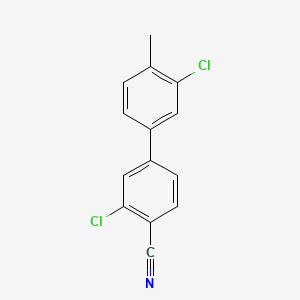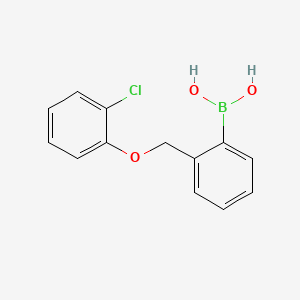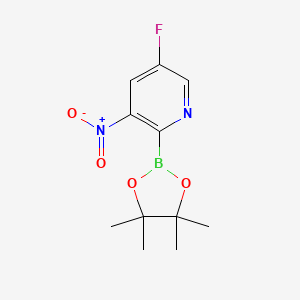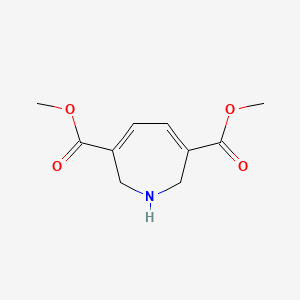
2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring, attached to a dihydroindenyl group. The presence of the boron atom makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
-
Formation of the Dihydroindenyl Intermediate: : The starting material, 2,3-dihydro-1H-indene, is subjected to a series of reactions to introduce functional groups that will facilitate the formation of the final product. This often involves halogenation or lithiation followed by reaction with suitable electrophiles.
-
Formation of the Dioxaborolane Ring: : The key step involves the reaction of the dihydroindenyl intermediate with a boronic ester or boronic acid derivative. This reaction is typically carried out under anhydrous conditions using a base such as potassium tert-butoxide to promote the formation of the boron-oxygen bond.
-
Purification: : The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronates.
Reduction: Reduction reactions can target the dihydroindenyl group, converting it to the fully saturated indanyl group.
Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3), are commonly used in cross-coupling reactions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Indanyl derivatives.
Substitution: Various biaryl compounds resulting from cross-coupling reactions.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
The compound’s derivatives have been explored for their potential biological activities. For instance, boron-containing compounds are known for their enzyme inhibition properties, which can be leveraged in drug design.
Medicine
In medicinal chemistry, the compound is investigated for its potential use in the development of boron neutron capture therapy (BNCT) agents. BNCT is a targeted cancer treatment that exploits the high neutron capture cross-section of boron-10.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its role in facilitating efficient cross-coupling reactions makes it valuable in the production of complex organic compounds.
Mécanisme D'action
The mechanism by which 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable boron-oxygen bonds. In cross-coupling reactions, the boron atom interacts with palladium catalysts to form reactive intermediates that facilitate the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium complexes and the stabilization of transition states during the reaction process.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Phenylboronic acid
- 4,4,5,5-tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 2-(2,3-dihydro-1H-inden-4-yl)-1,3,2-dioxaborinane
Uniqueness
Compared to similar compounds, this compound is unique due to its specific structural features that enhance its reactivity in cross-coupling reactions. The presence of the dihydroindenyl group provides steric and electronic properties that can influence the outcome of reactions, making it a versatile reagent in synthetic chemistry.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-10-6-8-11-7-5-9-12(11)13/h6,8,10H,5,7,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTLGZWBDATBAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCCC3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1252793-57-9 |
Source


|
| Record name | 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
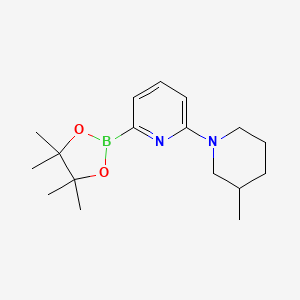

![[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol](/img/structure/B571825.png)
![tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate](/img/structure/B571826.png)
![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate](/img/structure/B571827.png)
![tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B571829.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B571830.png)

![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B571835.png)
